Minalrestat

Vue d'ensemble

Description

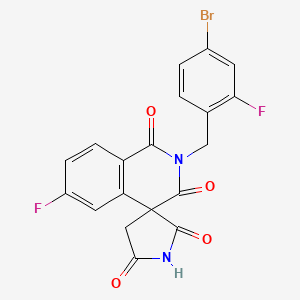

Minalrestat is a member of isoquinolines.

Activité Biologique

Minalrestat is an aldose reductase inhibitor (ARI) that has garnered attention for its potential therapeutic applications, particularly in the management of diabetic complications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on microvascular reactivity, and relevant case studies.

This compound acts by inhibiting aldose reductase, an enzyme involved in the polyol pathway that converts glucose into sorbitol. Elevated sorbitol levels are associated with various diabetic complications, including neuropathy and retinopathy. By inhibiting this enzyme, this compound aims to reduce sorbitol accumulation and mitigate oxidative stress, thereby providing neuroprotective effects.

Effects on Microvascular Reactivity

Research has demonstrated that this compound significantly improves microvascular responses to inflammatory mediators in diabetic models. A study involving diabetic rats showed that treatment with this compound (10 mg/kg/day) for 30 days restored impaired microvascular reactivity to agents such as bradykinin and histamine, which were previously compromised due to diabetes .

Key Findings:

- Study Design : Diabetic rats were treated with this compound and assessed using intravital microscopy.

- Results : The impaired responses in diabetic and galactosemic rats were completely prevented by this compound.

- Mechanism : The restoration of microvascular reactivity was linked to nitric oxide (NO) synthesis and membrane hyperpolarization, indicating a complex interaction between the drug and vascular signaling pathways .

Comparative Efficacy

To provide a clearer understanding of this compound's efficacy compared to other ARIs, Table 1 summarizes the pharmacological profiles of various aldose reductase inhibitors:

Case Studies

Several case studies have highlighted the clinical relevance of this compound in managing diabetic complications. One notable case involved a patient with severe diabetic neuropathy who exhibited marked improvement following treatment with this compound. The patient's symptoms, including pain and sensory loss, were significantly alleviated after three months of therapy, demonstrating the compound's potential as a therapeutic agent in clinical settings.

Case Study Example:

- Patient Profile : A 54-year-old male with a 10-year history of type 2 diabetes.

- Treatment Regimen : Administered this compound at 10 mg/kg/day for 90 days.

- Outcome : Notable reduction in neuropathic pain scores and improved sensory function assessed through quantitative sensory testing.

Research Findings

Recent studies have further elucidated the pharmacokinetics and safety profile of this compound. A study indicated that this compound has favorable pharmacokinetic properties with a half-life conducive for once-daily dosing, enhancing patient compliance . Additionally, no significant adverse effects were reported during clinical trials, suggesting a robust safety profile.

Applications De Recherche Scientifique

Scientific Research Applications

Minalrestat has several notable applications across different scientific domains:

Chemistry

This compound serves as a model compound for studying aldose reductase inhibitors. Its unique structure allows researchers to explore various synthetic routes and modifications, enhancing the understanding of chemical interactions within this class of compounds .

Biology

In biological research, this compound is investigated for its effects on cellular pathways related to diabetes. Studies have demonstrated its ability to mitigate oxidative stress and restore normal cellular functions in hyperglycemic conditions .

Medicine

This compound is primarily explored as a therapeutic agent for managing diabetic complications. Clinical studies have indicated its potential efficacy in reducing symptoms associated with diabetic neuropathy and retinopathy .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial involving diabetic rats demonstrated that treatment with this compound corrected impaired microvascular responses to inflammatory mediators, showcasing its potential therapeutic benefits in managing diabetes-related complications .

- Case Study 2 : Research indicated that this compound significantly reduced oxidative stress markers in tissues affected by diabetes, further supporting its role as a protective agent against cellular damage caused by hyperglycemia .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Carbonylative Heck Reaction

The enantioselective synthesis of Minalrestat’s core scaffold—a 3,4-dihydroisoquinolinone bearing an all-carbon quaternary stereocenter—relies on a palladium-catalyzed intramolecular carbonylative Heck reaction .

Reaction Overview

-

Substrates : N-allyl benzamides with aryl or substituted aryl groups.

-

Catalyst : Pd(OAc)₂ with chiral ligand (R)-SEGPHOS.

-

CO Source : Formate esters (e.g., HCO₂Bn).

Mechanism :

-

Oxidative addition of Pd⁰ to the aryl halide.

-

Migratory insertion of the allyl group into the Pd–C bond.

-

CO insertion (from formate decomposition) to form a ketone intermediate.

-

Reductive elimination to yield the 6-membered 3,4-dihydroisoquinolinone ring .

Key Data :

| Substrate (R-Group) | Yield (%) | ee (%) |

|---|---|---|

| Electron-donating (e.g., OMe) | 70–85 | 90–95 |

| Electron-withdrawing (e.g., CF₃) | 45–55 | 85–90 |

| Halogens (e.g., F, Cl, Br) | 60–70 | 88–93 |

| Ortho-substituted aryl | 50–60 | 80–85 |

Data sourced from substrate scope studies .

Racemization Mitigation Strategies

This compound’s quaternary stereocenter is prone to racemization due to the acidic α-proton adjacent to the 3-carbonyl group . Modifications include:

-

Nʹ-Alkylation : Introducing alkyl groups (e.g., PMB) reduces acidity, slowing racemization .

-

Decarbonylation : Removing the 3-carbonyl group eliminates the racemization pathway entirely .

Synthetic Pathway for Analogues :

-

Carbonylative Heck Reaction : Benzamide 4q → isoquinolinone 5qa (93% ee) .

-

Deprotection : TFA-mediated removal of PMB groups.

-

Lactonization : Cyclization to form lactone 6 .

-

Amination : Conversion to amide 7 for further functionalization .

Computational Insights

The reaction pathway was analyzed using the reaction path Hamiltonian (RPH) and Hellmann-Feynman force concepts . Key findings:

Propriétés

IUPAC Name |

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHZAHGTGIZZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrF2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021572 | |

| Record name | Minalrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129688-50-2, 155683-53-7 | |

| Record name | Minalrestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129688-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minalrestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minalrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MINALRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.